

Navigating the Solubility Landscape of rac-Felodipine-d3: A Technical Guide

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Compound of Interest

Compound Name: *rac Felodipine-d3*

Cat. No.: B562459

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of racemic Felodipine-d3, a deuterated analog of the calcium channel blocker Felodipine. Understanding the solubility of this compound in various organic solvents and biological buffers is critical for its application in pre-clinical and clinical research, including formulation development, bioanalytical method development, and in vitro and in vivo studies. This guide summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. While specific quantitative solubility data for rac-Felodipine-d3 is limited in publicly available literature, the data for its non-deuterated counterpart, Felodipine, serves as a strong proxy due to their structural similarity. The following tables summarize the available qualitative information for rac-Felodipine-d3 and quantitative data for Felodipine.

Table 1: Qualitative Solubility of rac-Felodipine-d3

Solvent	Solubility Description
Acetone	Soluble[1]
Chloroform	Slightly Soluble[2]
Dichloromethane	Soluble[1]
Methanol	Soluble[1]
Methanol (Heated)	Soluble[2]

Table 2: Quantitative Solubility of Felodipine (as a proxy for rac-Felodipine-d3)

Solvent/Buffer	Temperature (°C)	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	~30 mg/mL[3]
Ethanol	Not Specified	~20 mg/mL[3]
Dimethylformamide (DMF)	Not Specified	~30 mg/mL[3]
Water	Not Specified	Insoluble[4][5]
DMSO:PBS (1:3, pH 7.2)	Not Specified	~0.25 mg/mL[3]
Simulated Intestinal Fluids (fasted state)	37	Varies with composition (pH, bile salt, phospholipid concentration)[6][7]
Simulated Intestinal Fluids (fed state)	Not Specified	Varies with composition[8][9][10]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical research. The following section details a standard protocol for the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent system.

Materials:

- rac-Felodipine-d3 powder
- Selected organic solvents (e.g., ethanol, methanol, acetonitrile)
- Selected biological buffers (e.g., Phosphate-Buffered Saline (PBS) at various pH, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

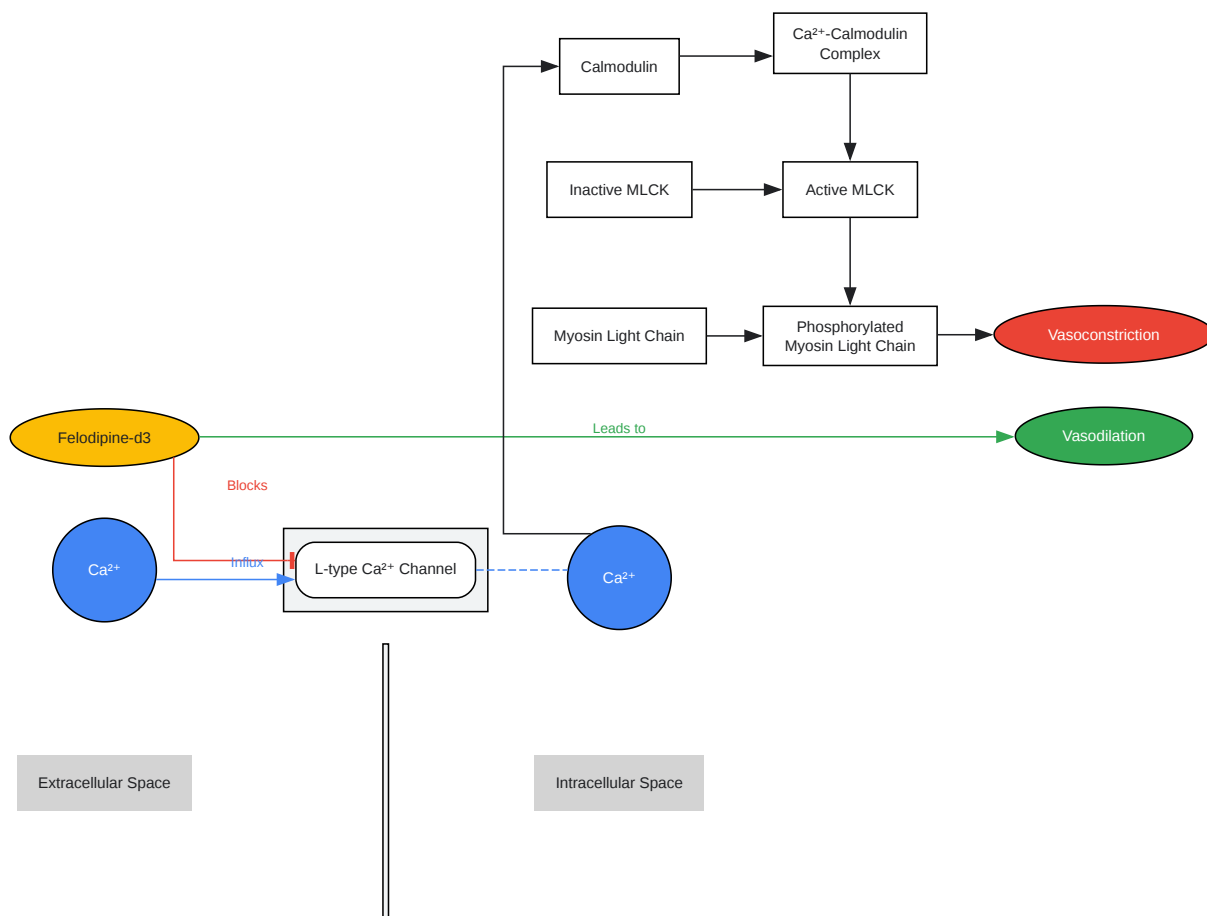
- Preparation of Solvent/Buffer: Prepare the desired solvents and biological buffers. Ensure the pH of the buffers is accurately adjusted and recorded.

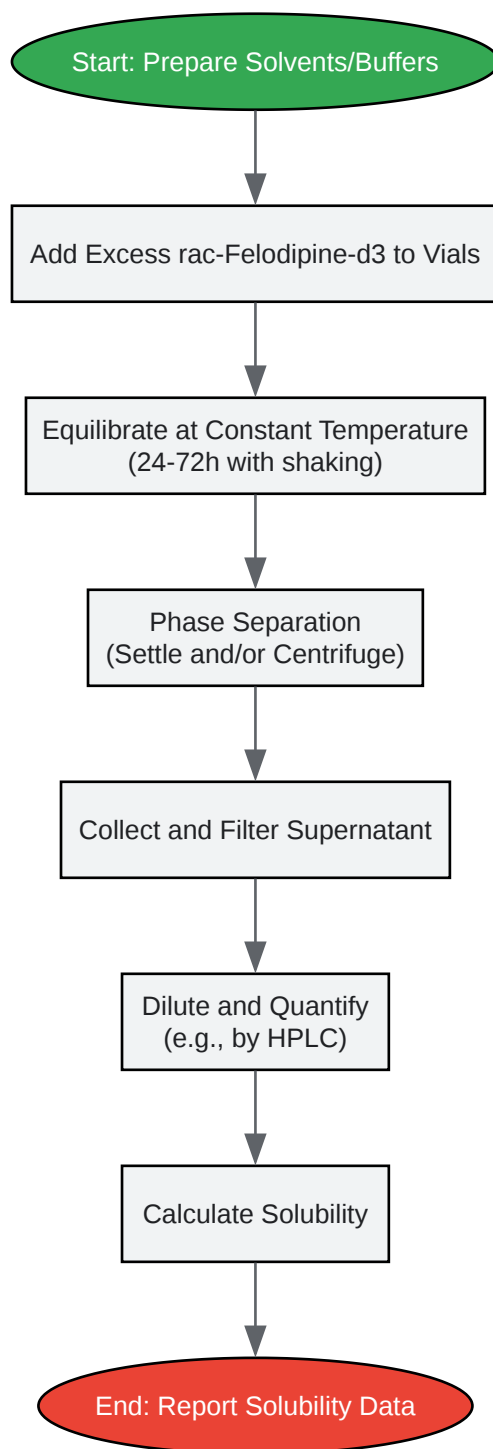
- **Addition of Excess Solute:** Add an excess amount of rac-Felodipine-d3 to a series of vials, each containing a known volume of the respective solvent or buffer. The excess solid should be visually apparent.
- **Equilibration:** Tightly cap the vials and place them in a shaker within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
- **Dilution and Quantification:** Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of rac-Felodipine-d3 in the diluted sample using a validated HPLC method or another appropriate analytical technique.
- **Calculation:** Calculate the solubility of rac-Felodipine-d3 in the solvent/buffer by taking into account the dilution factor.

Visualizing Key Pathways and Workflows

Felodipine's Mechanism of Action: L-type Calcium Channel Blockade

Felodipine, and by extension rac-Felodipine-d3, exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure.





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